A Comprehensive Technical Guide to a Proposed Synthesis Pathway for 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride
A Comprehensive Technical Guide to a Proposed Synthesis Pathway for 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a lactam ring, a methyl group on the nitrogen, and a carboxamidine functional group, suggests potential interactions with various biological targets. This guide provides a detailed, albeit theoretical, pathway for its synthesis, designed to be a valuable resource for researchers in organic synthesis and drug discovery.
Proposed Overall Synthesis Pathway
The proposed synthesis commences from itaconic acid and methylamine, proceeding through the formation of a substituted pyrrolidinone carboxylic acid, followed by amidation, conversion to the amidine, and final salt formation.
Caption: Proposed four-step synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride.
Detailed Experimental Protocols and Data
Step 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
This initial step involves a conjugate addition of methylamine to itaconic acid, followed by an intramolecular condensation to form the pyrrolidinone ring. This approach is adapted from known methods for synthesizing N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2][3]
Experimental Protocol:
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A mixture of itaconic acid (1.0 eq) and an aqueous solution of methylamine (40%, 1.2 eq) in water is heated at reflux for 12-24 hours.
-
The reaction mixture is then cooled to room temperature.
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The solution is acidified to pH 2 with concentrated hydrochloric acid, leading to the precipitation of the product.
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The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.
Hypothetical Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by NMR) | >95% |
| Melting Point | 130-135 °C |
Step 2: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide
The conversion of the carboxylic acid to a primary amide can be achieved through activation of the acid, for example, by conversion to an acyl chloride, followed by reaction with ammonia.
Experimental Protocol:
-
To a solution of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in a suitable inert solvent (e.g., dichloromethane), thionyl chloride (1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours until the conversion to the acyl chloride is complete (monitored by IR spectroscopy).
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The crude acyl chloride is dissolved in an anhydrous solvent (e.g., THF) and added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).
-
The mixture is stirred for 1-2 hours, and then the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.
Hypothetical Quantitative Data:
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Appearance | White solid |
Step 3: Synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine (Free Base)
The conversion of a primary amide to an unsubstituted amidine is a key transformation. One effective method involves the activation of the amide with triflic anhydride, followed by reaction with ammonia.[4][5]
Caption: Workflow for the conversion of the carboxamide to the carboxamidine.
Experimental Protocol:
-
The 1-Methyl-5-oxopyrrolidine-3-carboxamide (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to -78 °C.
-
Pyridine (2.0 eq) is added, followed by the dropwise addition of trifluoromethanesulfonic (triflic) anhydride (1.1 eq).
-
The mixture is stirred at this temperature for 1 hour.
-
A solution of ammonia in an organic solvent (e.g., methanol) or anhydrous ammonia gas is then introduced into the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is dried and concentrated to give the crude free base of the amidine.
Hypothetical Quantitative Data:
| Parameter | Value |
| Yield | 50-70% |
| Purity (by LC-MS) | >90% |
| Appearance | Off-white solid or oil |
Step 4: Formation of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride
The final step is the formation of the hydrochloride salt to improve the stability and handling of the amidine product.[6][7]
Experimental Protocol:
-
The crude 1-Methyl-2-oxopyrrolidine-4-carboxamidine free base is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in diethyl ether (or gaseous HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Hypothetical Quantitative Data:
| Parameter | Value |
| Yield | >95% |
| Purity (by elemental analysis) | >99% |
| Appearance | White crystalline solid |
Conclusion
This technical guide presents a plausible and chemically sound, though hypothetical, synthetic route to 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride. Each step is based on well-established organic chemistry transformations. For researchers intending to synthesize this molecule, this guide provides a strong foundational framework. However, it is crucial to reiterate that each step will require careful experimental optimization and characterization of all intermediates and the final product to ensure the desired outcome.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
(Structure based on name)